N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a type of thiophene-based analog . Thiophene-based analogs have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, containing several different functional groups. The benzo[b]thiophene moiety is a five-membered heterocycle that contains one sulfur as a heteroatom . The compound also contains a 1,2,4-oxadiazol ring and a pyridin ring, both of which are common structures in medicinal chemistry .Scientific Research Applications
Synthesis and Chemical Reactivity
Researchers have explored the synthesis and reactivity of benzo[b]thiophene derivatives, showcasing methods to create a variety of heterocyclic compounds. For instance, the reactivity of thiophenylhydrazonoacetates toward nitrogen nucleophiles has been investigated, leading to the synthesis of several derivative compounds including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the use of benzo[b]thiophene-2-carboxamides as building blocks for synthesizing various heterocyclic frameworks demonstrates their versatility in organic synthesis (Whitfield & Papadopoulos, 1981).
Biological Activities
Compounds related to N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide have shown a range of biological activities, including antidiabetic, anticancer, and anti-inflammatory properties. A study on novel dihydropyrimidine derivatives highlighted their in vitro antidiabetic activity through the α-amylase inhibition assay, suggesting potential therapeutic applications (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Another research effort focused on the design, synthesis, and evaluation of N-substituted benzamides for anticancer activity against several cancer cell lines, further emphasizing the therapeutic potential of benzo[b]thiophene derivatives (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Future Directions
Thiophene-based analogs, such as this compound, continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the future research directions may focus on the design and discovery of new drug molecules based on thiophene derivatives .
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-25-16-8-7-13(10-20-16)18-22-17(26-23-18)11-21-19(24)15-9-12-5-3-4-6-14(12)27-15/h3-10H,2,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVIRZYEGFUHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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